molecular formula C8H5Cl4NO2 B13821275 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene CAS No. 4714-32-3

1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene

Cat. No.: B13821275
CAS No.: 4714-32-3
M. Wt: 288.9 g/mol
InChI Key: MIXBGFATKJDDOP-UHFFFAOYSA-N
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Description

1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene is an organic compound with the molecular formula C8H5Cl4NO2 and a molecular weight of 288.94 g/mol It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tetrachloroethyl group (-CCl3CH2-)

Chemical Reactions Analysis

1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The tetrachloroethyl group may also contribute to the compound’s overall reactivity and interactions with molecular targets .

Comparison with Similar Compounds

1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene can be compared with other nitrobenzene derivatives, such as:

  • 1-Nitro-2-(1,2,2,2-tetrachloroethyl)benzene
  • 1-Nitro-3-(1,2,2,2-tetrachloroethyl)benzene
  • 1-Nitro-4-(1,1,2,2-tetrachloroethyl)benzene

These compounds share similar structural features but differ in the position of the nitro and tetrachloroethyl groups on the benzene ring. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

CAS No.

4714-32-3

Molecular Formula

C8H5Cl4NO2

Molecular Weight

288.9 g/mol

IUPAC Name

1-nitro-4-(1,2,2,2-tetrachloroethyl)benzene

InChI

InChI=1S/C8H5Cl4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H

InChI Key

MIXBGFATKJDDOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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